molecular formula C12H11BrN2O2 B11835132 methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B11835132
M. Wt: 295.13 g/mol
InChI Key: MMLACIVIBYNDDX-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group at the third position, a methyl group at the fifth position, and a carboxylate ester group at the fourth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the diketone to form the pyrazole ring.

    Esterification: The carboxylate ester group is introduced via esterification, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium amide or thiourea can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of agrochemicals and materials science for creating new polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.

    Thiazole derivatives: These compounds share the five-membered ring structure but contain sulfur and nitrogen atoms.

    Indole derivatives: These compounds have a similar aromatic system but differ in the nitrogen atom positioning.

Uniqueness

Methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17-2)11(15-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3,(H,14,15)

InChI Key

MMLACIVIBYNDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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